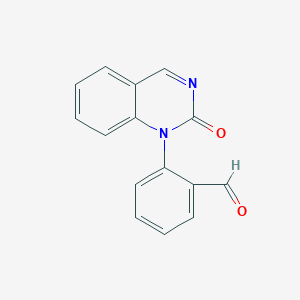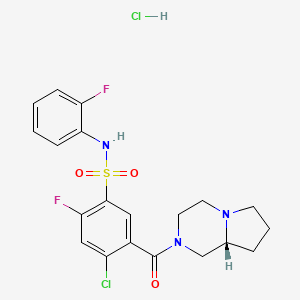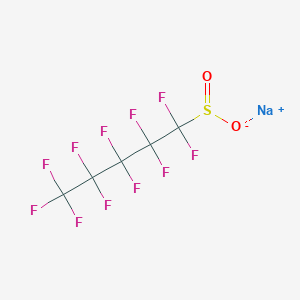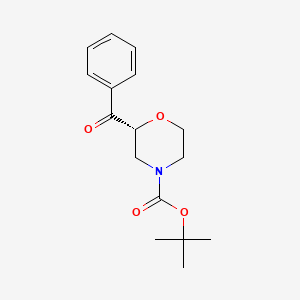
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves specific conditions and methodologies. Yao Fang (2000) presented a new method for the preparation of sodium 1,4 bis(2-ethylhexyl) sulfosuccinate under normal pressure without the need for any phase transfer catalyst, identifying optimal conditions for the product's sulfonation [Yao Fang, 2000].
Molecular Structure Analysis
Investigations into the molecular structure of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have utilized various spectroscopic methods. P. D. Moran et al. (1995) explored the structure of sodium his(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, highlighting the interaction between the Na+ counterion and the -SO3- group [P. D. Moran et al., 1995].
Chemical Reactions and Properties
The chemical reactions and properties of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have been explored in depth. A study by Yanru Fan et al. (2005) compared the micellization processes of this compound with similar surfactants, revealing insights into its interaction with hydrophobically modified poly(acrylamide) [Yanru Fan et al., 2005].
Physical Properties Analysis
The physical properties, including surface tension and micelle formation, were highlighted in comparative studies, showcasing the unique characteristics of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in surfactant applications [Yanru Fan et al., 2005].
Applications De Recherche Scientifique
Aggregation and Microemulsion Studies
- Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, also known as Sodium bis(2-ethylhexyl)sulfosuccinate or AOT, is extensively studied for its role in forming microemulsions and reverse micelles. Kopanichuk, Vanin, and Brodskaya (2017) demonstrated that the shape of aggregates in water-in-oil microemulsions can be influenced by the concentration of AOT and the relative water content (Kopanichuk, Vanin, & Brodskaya, 2017).
- Zhou (2001) investigated the states of water in AOT/isooctane/water reverse microemulsions, uncovering the existence of different states of water within these microemulsions (Zhou, 2001).
Protein Encapsulation and NMR Spectroscopy
- Shi, Peterson, and Wand (2005) explored the use of AOT for encapsulating water-soluble proteins within reverse micelles, which is critical for high-resolution NMR studies of these proteins (Shi, Peterson, & Wand, 2005).
Methodology and Dynamics
- Yao Fang (2000) presented a new method for the preparation of AOT, emphasizing the optimization of sulfonation conditions (Fang, 2000).
- Chen, Xu, Yuan, and Sun (2006) used molecular dynamics to investigate the dynamic properties of AOT at the isooctane/water interface, providing insights into the behavior of AOT at molecular level (Chen, Xu, Yuan, & Sun, 2006).
Conductivity and Temperature Effects
- Álvarez et al. (1998) studied the impact of temperature on the conductivity of AOT-containing microemulsions, revealing how various additives influence these systems' conductivity (Álvarez et al., 1998).
Comparative Surfactant Studies
- Luan, Xu, Yuan, Xiao, and Zhang (2002) compared AOT with similar surfactants, highlighting differences in their surface activity and responsiveness to additives (Luan, Xu, Yuan, Xiao, & Zhang, 2002).
Drug Delivery Applications
- Saha, Verma, Mitra, and Pal (2011) investigated AOT vesicles in aqueous solutions for their potential as drug delivery vehicles, emphasizing their stability and capacity to host various drugs (Saha, Verma, Mitra, & Pal, 2011).
Propriétés
Numéro CAS |
115960-17-3 |
|---|---|
Nom du produit |
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate |
Formule moléculaire |
C₁₂H₂₁NaO₇S |
Poids moléculaire |
332.35 |
Synonymes |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)


